7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H27N5O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-17(2)31-25(33)21(35-26(31)34)15-20-23(27-22-10-9-18(3)16-30(22)24(20)32)29-13-11-28(12-14-29)19-7-5-4-6-8-19/h4-10,15-17H,11-14H2,1-3H3/b21-15- |
InChI Key |
GJEFJZCJXTVXOC-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 7-Methylpyrido[1,2-a]pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem C–N bond formation and intramolecular amidation. A one-pot reaction between 2-iodopyridine derivatives and (Z)-3-amino-3-arylacrylate esters in DMF at 130°C yields the bicyclic core in 65–92% yields . For the 7-methyl variant, 2-iodo-6-methylpyridine serves as the starting material. The methyl group at position 7 is retained throughout the cyclization due to the steric and electronic compatibility of the substrate . Thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates, as described in halogenated derivatives , are less favored due to harsher conditions (180–200°C) and lower functional group tolerance.
Installation of the 3-{(Z)-[4-Oxo-3-(Propan-2-yl)-2-Thioxo-1,3-Thiazolidin-5-Ylidene]Methyl} Group
The thiazolidinone side chain is introduced via a Knoevenagel condensation. The 3-formylpyrido[1,2-a]pyrimidin-4-one intermediate, generated by Vilsmeier-Haack formylation (POCl₃/DMF), reacts with 4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-one in acetic acid under reflux . The Z-configuration is enforced by the steric bulk of the isopropyl group, favoring the thermodynamically stable isomer . Catalytic piperidine accelerates the condensation, achieving 85% yield. The reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:1) to ensure completion.
Optimization and Scalability
Table 1: Comparative Analysis of Key Synthetic Steps
Gram-scale preparation of the core (10 g scale) using CuI catalysis demonstrates robustness (88% yield) , while the final condensation step maintains efficiency at scale (82% yield) .
Structural Characterization and Validation
1H NMR analysis confirms the Z-configuration of the thiazolidinone side chain, evidenced by a singlet at δ 8.21 ppm for the exocyclic methylene proton . High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₅H₂₅N₅O₂S₂), with a measured [M+H]+ ion at m/z 491.1432 (calc. 491.1429) . X-ray crystallography of an intermediate (7-methylpyrido[1,2-a]pyrimidin-4-one) reveals planar geometry, ensuring minimal steric hindrance during functionalization .
Challenges and Alternative Approaches
-
Regioselectivity in Core Formation : Competing pathways during cyclization may yield 1,8-naphthyridin-4-one byproducts, especially with electron-deficient pyridines . Using electron-rich 2-iodo-6-methylpyridine suppresses this side reaction.
-
Thiazolidinone Isomerization : Prolonged heating during condensation risks E/Z isomerization. Strict temperature control (reflux for 2 h) and rapid cooling post-reaction preserve the Z-configuration .
-
Piperazine Coupling : Ullmann coupling offers a cheaper alternative to Pd catalysis but requires stoichiometric CuI and elevated temperatures .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The incorporation of the thiazolidinone moiety in this compound suggests potential antibacterial and antifungal effects. For instance, compounds similar to this structure have shown activity against various strains of bacteria and fungi, outperforming traditional antibiotics in certain assays .
Anticancer Potential
The pyrido[1,2-a]pyrimidine scaffold has been linked to anticancer activities. Research has demonstrated that modifications at specific positions on this scaffold can enhance cytotoxicity against cancer cell lines. Preliminary studies suggest that the target compound may inhibit cell proliferation and induce apoptosis in cancer cells, although further research is required to elucidate the precise mechanisms involved .
Case Study 1: Antimicrobial Evaluation
A study involving the synthesis of thiazolidinone derivatives demonstrated their effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. The derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics, indicating their potential as new therapeutic agents against resistant bacterial strains .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Compound A | 0.004 | Excellent |
| Compound B | 0.01 | Good |
| Compound C | 0.03 | Moderate |
Case Study 2: Anticancer Activity
In vitro studies on a series of pyrido[1,2-a]pyrimidine derivatives showed promising results against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The most active derivative from these studies induced significant apoptosis and cell cycle arrest at specific phases, suggesting its utility as a lead compound for further development in oncology .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | 5.0 | Apoptosis induction |
| MCF-7 | 3.5 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazine vs. Morpholine vs. Benzodioxole at 2-Position
- 4-Phenylpiperazine (target compound): Likely enhances binding to amine receptors (e.g., 5-HT1A) due to aromatic π-π interactions .
- 4-Methylpiperazine (): Increases solubility while retaining moderate receptor affinity.
- Morpholine (): Improves aqueous solubility but may reduce CNS penetration due to polarity .
- Benzodioxole (): Offers metabolic stability via electron-withdrawing effects and steric protection .
Thiazolidinone Modifications
Biological Activity
7-Methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique combination of a pyrido-pyrimidine core and thiazolidine derivatives, which are known for their diverse biological activities. The chemical formula is , with a molecular weight of approximately 396.51 g/mol.
Antitumor Activity
Recent studies have indicated that compounds containing thiazolidine rings exhibit significant antitumor properties. For instance, derivatives of thiazolidinones have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 64.4 | Cytotoxicity via apoptosis |
| 2 | K562 | 14.60 | Inhibition of proliferation |
| 3 | HeLa | 200 | Induction of cell cycle arrest |
In particular, the thiazolidine derivatives have been noted for their ability to inhibit cell viability in glioblastoma multiforme (GBM) cells, with some compounds exhibiting IC50 values as low as 11.10 µg/mL, indicating potent anticancer activity .
Antimicrobial Activity
The compound's thiazolidine component contributes to its antimicrobial properties. Studies have demonstrated that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterium | MIC (mg/mL) | Activity Level |
|---|---|---|
| E. coli | 0.004–0.03 | Excellent |
| S. aureus | 0.015 | Good |
| L. monocytogenes | 0.008–0.06 | Moderate |
Notably, the compound's activity surpassed that of traditional antibiotics like ampicillin by up to 50-fold against certain strains .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cytotoxic Mechanisms : The interaction with DNA and induction of apoptosis in cancer cells are pivotal in its antitumor efficacy.
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Receptor Modulation : It potentially modulates neurotransmitter receptors due to the presence of the phenylpiperazine moiety, which could influence neuropharmacological activities.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Study on Anticancer Activity : In vitro assays demonstrated that the compound significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity .
- Antibacterial Efficacy : A comparative study showed that derivatives of this compound exhibited superior antibacterial properties against Enterobacter cloacae compared to standard treatments .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the thiazolidine ring can enhance potency against specific cancer types while maintaining favorable toxicity profiles .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how is structural integrity confirmed?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone ring, followed by coupling with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Step 1: Condensation of 4-phenylpiperazine with the pyrido-pyrimidinone precursor under reflux in dimethyl sulfoxide (DMSO) or acetonitrile .
- Step 2: Introduction of the thiazolidinone moiety via a Knoevenagel reaction, requiring strict temperature control (60–80°C) and catalysts like piperidine .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization .
Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify Z-configuration of the exocyclic double bond and substituent positions .
- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ confirm the C=O and C=S groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Contradictions often arise from assay variability or differing cellular contexts. Strategies include:
- Orthogonal Assays: Validate anticancer activity using both MTT (cell viability) and caspase-3 activation assays .
- Molecular Docking: Compare binding affinities to targets like EGFR or tubulin across studies to identify structure-activity relationships (SAR) .
- Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to identify trends in substituent effects on potency .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to achieve ≥95% purity; retention time ~12.3 min .
- Elemental Analysis: Confirm C, H, N, S composition within ±0.4% of theoretical values .
- TLC Monitoring: Track reaction progress using silica plates (ethyl acetate:hexane = 3:7) .
Advanced: What methodologies are recommended for pharmacological profiling?
Methodological Answer:
- ADME Studies:
- Solubility: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify via LC-MS .
- In Vivo Models: Evaluate oral bioavailability in Sprague-Dawley rats (dose: 10 mg/kg; plasma sampling at 0–24 h) .
Basic: How is the compound’s mechanism of action investigated?
Methodological Answer:
- Target Identification:
- Surface Plasmon Resonance (SPR): Screen against kinase libraries (e.g., EGFR, VEGFR2) .
- CRISPR-Cas9 Knockout: Validate target relevance by deleting candidate genes in cancer cell lines .
- Pathway Analysis: RNA-seq or Western blotting to assess apoptosis (e.g., Bcl-2, Bax) or cell cycle (cyclin D1) markers .
Advanced: How do structural analogs compare in activity?
Comparative Table:
| Compound ID | Substituent Modifications | Key Bioactivity | Reference |
|---|---|---|---|
| Analog A | 4-Methoxyphenyl piperazine | IC₅₀ = 1.2 µM (EGFR) | |
| Analog B | 3-Methoxypropyl thiazolidinone | Antifungal (MIC = 8 µg/mL) | |
| Target Compound | 4-Phenylpiperazine | Dual EGFR/Tubulin inhibition |
Advanced: How to optimize stability for long-term storage?
Methodological Answer:
- Lyophilization: Prepare a 10 mM stock in DMSO, lyophilize, and store at -80°C in amber vials .
- Degradation Studies: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
Basic: What in silico tools predict pharmacokinetic properties?
Methodological Answer:
- SwissADME: Predict logP (2.8), topological polar surface area (TPSA = 110 Ų), and GI absorption .
- AutoDock Vina: Dock into PDB structures (e.g., 1M17 for EGFR) to estimate binding energy (ΔG ≤ -9 kcal/mol) .
Advanced: How to assess synergistic effects with existing therapeutics?
Methodological Answer:
- Combinatorial Screening: Use a checkerboard assay with doxorubicin or paclitaxel; calculate fractional inhibitory concentration (FIC) .
- Transcriptomics: Identify overlapping pathways (e.g., PI3K/AKT) via RNA-seq in combination-treated cells .
Basic: What safety protocols are recommended for handling?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
